Cas no 2098083-81-7 (3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione)

3-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a 2-fluorophenyl substituent, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. The presence of the fluorine atom improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound’s pyrimidine-2,4-dione core is a versatile scaffold, often utilized in the development of nucleoside analogs and enzyme inhibitors. Its well-defined chemical properties and synthetic accessibility make it a practical choice for researchers exploring novel therapeutic or agrochemical agents.
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione structure
2098083-81-7 structure
Product name:3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS No:2098083-81-7
MF:C10H7FN2O2
MW:206.173185586929
CID:5728305
PubChem ID:121205077

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS026713612
    • F1967-2378
    • 2098083-81-7
    • 3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
    • 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
    • Inchi: 1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
    • InChI Key: SFKSVJCDNDMFJN-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1C(C=CNC1=O)=O

Computed Properties

  • Exact Mass: 206.04915563g/mol
  • Monoisotopic Mass: 206.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 49.4Ų

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-2378-2.5g
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
2098083-81-7 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-2378-0.5g
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
2098083-81-7 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-2378-5g
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
2098083-81-7 95%+
5g
$1909.0 2023-09-06
TRC
F211701-100mg
3-(2-fluorophenyl)pyrimidine-2,4(1h,3h)-dione
2098083-81-7
100mg
$ 95.00 2022-06-05
Life Chemicals
F1967-2378-1g
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
2098083-81-7 95%+
1g
$580.0 2023-09-06
Life Chemicals
F1967-2378-0.25g
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
2098083-81-7 95%+
0.25g
$523.0 2023-09-06
TRC
F211701-1g
3-(2-fluorophenyl)pyrimidine-2,4(1h,3h)-dione
2098083-81-7
1g
$ 570.00 2022-06-05
TRC
F211701-500mg
3-(2-fluorophenyl)pyrimidine-2,4(1h,3h)-dione
2098083-81-7
500mg
$ 365.00 2022-06-05
Life Chemicals
F1967-2378-10g
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
2098083-81-7 95%+
10g
$2675.0 2023-09-06

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Related Literature

Additional information on 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Introduction to 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 2098083-81-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2098083-81-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the pyrimidine class of molecules, which are well-documented for their roles in various biological processes and as key scaffolds in drug development. The presence of a fluorine atom at the 2-position of the phenyl ring introduces a level of electronic and steric modulation that enhances its potential as a pharmacophore, making it a subject of intense research interest.

The molecular structure of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine core fused with a phenyl ring substituted at the 2-position by a fluorine atom. This configuration imparts distinct physicochemical properties, including improved lipophilicity and metabolic stability, which are critical factors in drug design. The dione functionality at the 2- and 4-positions further contributes to the compound's reactivity and potential for further derivatization, enabling the synthesis of analogues with tailored biological profiles.

In recent years, there has been a surge in research focused on fluorinated pyrimidines due to their broad spectrum of biological activities. Studies have demonstrated that fluorine substitution can significantly alter the binding affinity and selectivity of molecules interacting with biological targets. For instance, fluorinated pyrimidines have been explored as intermediates in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The electron-withdrawing nature of the fluorine atom can enhance the potency of these inhibitors by stabilizing transition states or improving interactions with enzyme active sites.

One of the most compelling aspects of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is its potential as a building block for novel therapeutic agents. Researchers have leveraged its scaffold to develop compounds with activity against various diseases. Notably, derivatives of this molecule have shown promise in preclinical studies as inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. The fluorine atom at the 2-position plays a pivotal role in modulating the pharmacokinetic properties of these derivatives, enhancing their bioavailability and duration of action.

The synthesis of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione represents another area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated couplings have been employed to construct the pyrimidine core with high precision. These advances not only facilitate access to 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione but also allow for rapid exploration of its chemical space through library synthesis approaches.

The pharmacological evaluation of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has revealed several interesting biological activities. In vitro studies have indicated that this compound exhibits inhibitory effects on certain kinases, making it a candidate for further development as an anticancer agent. Additionally, its interaction with DNA repair enzymes has been explored, suggesting potential applications in treating genetic disorders. The dual functionality provided by the pyrimidine-dione moiety allows for multiple points of interaction with biological targets, increasing the likelihood of discovering potent and selective inhibitors.

Advances in computational chemistry have further accelerated the discovery process for compounds like 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. Molecular modeling techniques predict binding affinities and identify optimal conformations for drug-receptor interactions. These predictions guide experimental efforts by highlighting key structural features that contribute to biological activity. By integrating experimental data with computational insights, researchers can refine their understanding of how 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione interacts with its targets at a molecular level.

The role of fluorinated pyrimidines in medicinal chemistry extends beyond kinase inhibition. These compounds have been investigated for their antimicrobial properties, where fluorine substitution enhances resistance to degradation by bacterial enzymes. Furthermore, their application in antiviral therapies has shown promise due to their ability to interfere with viral replication mechanisms. The versatility of 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione as a scaffold underscores its importance in addressing diverse therapeutic challenges.

The future direction of research on 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is likely to focus on optimizing its pharmacological profile through structure-activity relationship (SAR) studies. By systematically modifying substituents on the phenyl ring or exploring different dione derivatives, researchers aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical applications.

In conclusion, 3-(2-fluorophenyl)pyrimidine-2, 4(1H, 3H)-dione (CAS No.) 2098083-81-7 is a structurally intriguing compound with significant potential in chemical biology and medicinal chemistry. Its unique combination of features—such as fluorine substitution, pyrimidine core, and dione functionality—makes it an attractive scaffold for developing novel therapeutics targeting various diseases.* Ongoing research continues to uncover new applications*and refine synthetic methodologies,* paving the way for innovative treatments based on this promising molecule.*

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